Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Description
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate (CAS 28578-16-7), commonly referred to as PMK ethyl glycidate, is a bicyclic oxirane derivative with a molecular formula of C₁₃H₁₄O₅ (MW: 250.25 g/mol) . It is synthesized via base-catalyzed cyclization of chalcone intermediates (e.g., 1-(1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones) with ethyl acetoacetate, followed by Michael addition and intramolecular condensation . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for perfumes, flavoring agents, and controlled substances .
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILFEZHPXQINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307820 | |
| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28578-16-7 | |
| Record name | NSC195099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The most widely documented laboratory-scale synthesis involves a two-step process starting from piperonal (1,3-benzodioxole-5-carbaldehyde). The first step entails a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane to form an α,β-unsaturated ester intermediate. The second step involves epoxidation using m-chloroperbenzoic acid (m-CPBA) to yield the target compound.
Step 1: Formation of α,β-Unsaturated Ester
Piperonal (3.00 g, 19.9 mmol) is dissolved in dichloromethane (100 mL) and reacted with (carbethoxyethylidene)triphenylphosphorane (14.5 g, 40.0 mmol) at room temperature for 24 hours. The reaction mixture is concentrated under reduced pressure, and the residue is purified via flash column chromatography (hexanes/ethyl acetate, 10:1) to isolate the olefin intermediate (4.45 g, 95% yield).
Step 2: Epoxidation
The olefin intermediate is dissolved in dichloromethane and treated with m-CPBA under reflux conditions for 24 hours. The epoxidation proceeds via an electrophilic addition mechanism, forming the oxirane ring. The crude product is purified to obtain PMK ethyl glycidate.
Table 1: Reaction Conditions and Yields
Purification and Characterization
Purification is achieved through flash chromatography, with hexanes/ethyl acetate gradients effectively separating byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 7.58 (s, 1H), 6.92 (d, J = 1.7 Hz, 1H), 6.90 (dd, J = 7.9, 1.7 Hz, 1H), 6.82 (d, J = 8.0 Hz, 1H), 5.97 (s, 2H), 4.24 (q, J = 7.1 Hz, 2H), 2.10 (d, J = 1.6 Hz, 3H), 1.33 (t, J = 7.1 Hz, 3H).
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¹³C NMR (100 MHz, CDCl₃): δ 168.7 (ester carbonyl), 147.8 (benzodioxole), 126.4 (olefinic carbons), 64.1 (oxirane).
Industrial Production Methods
Industrial synthesis scales the laboratory protocol while optimizing cost and efficiency. Key modifications include:
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Continuous Flow Reactors: Replacing batch reactors to enhance heat transfer and reduce reaction times.
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Solvent Recovery Systems: Implementing distillation units to recycle dichloromethane, reducing waste and costs.
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Catalyst Recycling: Reusing triphenylphosphine byproducts from the Wittig reaction to minimize raw material consumption.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Solvent Consumption | 100 mL/mmol | 50 mL/mmol |
| Yield | 90% | 88–92% |
| Purity | >95% | >98% |
Optimization Strategies and Alternative Approaches
Solvent and Catalyst Screening
Alternative solvents such as toluene or ethyl acetate have been explored to replace dichloromethane, though yields drop marginally (80–85%) due to reduced solubility of intermediates. Catalytic asymmetric epoxidation using Sharpless conditions has been attempted but shows no significant enantioselectivity for this substrate.
Oxidizing Agents
While m-CPBA remains standard, hydrogen peroxide with tungstic acid catalysts offers a greener alternative, albeit with longer reaction times (48–72 hours) and lower yields (70–75%).
Comparative Analysis of Synthetic Routes
The Wittig-epoxidation route dominates due to its reliability and scalability. Alternative pathways, such as Darzens condensation or enzymatic epoxidation, are less viable due to complex byproduct formation or insufficient reaction rates.
Chemical Reactions Analysis
Types of Reactions: PMK ethyl glycidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structural arrangement, which includes an oxirane ring and a benzodioxole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PMK ethyl glycidate can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, into the molecule .
Scientific Research Applications
Organic Synthesis
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of psychoactive substances, including MDMA (ecstasy) and its analogs. The compound's epoxide functionality allows it to undergo nucleophilic ring-opening reactions, leading to diverse synthetic pathways.
Pharmaceutical Development
This compound is utilized in pharmaceutical research as an intermediate for synthesizing potential therapeutic agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic properties . Notably, PMK ethyl glycidate acts as a precursor for M-alpha-HMCA, which is linked to the synthesis of controlled substances .
Regulatory Considerations
Due to its association with the illicit production of controlled substances, PMK ethyl glycidate is subject to strict regulatory scrutiny. It is classified under various legal frameworks aimed at controlling precursor chemicals used in drug manufacturing . Understanding these regulations is crucial for researchers and manufacturers working with this compound.
Case Study 1: Synthesis of MDMA
In a study published by Lee et al. (2020), PMK ethyl glycidate was identified as a key precursor in the synthesis of MDMA from safrole-derived compounds. The research highlighted the efficiency of using this compound in multi-step synthetic routes, emphasizing its importance in both legal and illegal drug synthesis contexts .
Case Study 2: Development of Anti-inflammatory Agents
Research conducted by Zhang et al. explored the modification of PMK ethyl glycidate to develop new anti-inflammatory drugs. The study demonstrated that derivatives of this compound exhibited significant activity against inflammatory markers in vitro, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of PMK ethyl glycidate involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Its molecular targets and pathways are primarily related to its role as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-methylenedioxy-N-methylamphetamine (MDMA). These pathways involve complex enzymatic reactions that convert PMK ethyl glycidate into the desired end products .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substitutions
The compound belongs to a class of esters derived from 3,4-MDP-2-P methyl glycidic acid. Key analogs include:
- Cyclohexenone derivatives: Ethyl 4-(1,3-benzodioxol-5-yl)-6-aryl-2-oxocyclohex-3-ene-1-carboxylate .
Table 1: Structural and Physical Properties
*Estimated based on alkyl chain length and polarity trends.
Key Reactivity Differences :
Regulatory and Commercial Status
Table 2: Regulatory and Commercial Comparison
Biological Activity
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, commonly known as PMK ethyl glycidate, is an organic compound with significant implications in both pharmaceutical synthesis and potential biological activity. This compound is structurally related to psychoactive substances, particularly MDMA and its analogs, which have garnered attention for their effects on the central nervous system (CNS). This article explores the biological activity of PMK ethyl glycidate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14O5
- Molar Mass : 250.25 g/mol
- Density : 1.302 g/cm³
- Boiling Point : 327.8 °C
- Solubility :
- DMF: 15 mg/ml
- DMSO: 30 mg/ml
- Ethanol: 10 mg/ml
- PBS (pH 7.2): 1 mg/ml
PMK ethyl glycidate is primarily recognized as a precursor in the synthesis of various psychoactive substances. Its structural similarity to MDMA suggests that it may exhibit similar pharmacological effects, primarily through the modulation of neurotransmitter systems such as serotonin and dopamine.
- Serotonergic Activity : Research indicates that compounds related to PMK ethyl glycidate can enhance serotonin release and inhibit its reuptake, leading to increased serotonergic signaling. This mechanism is central to the psychoactive effects associated with MDMA-like substances.
- Dopaminergic Effects : There is evidence that PMK ethyl glycidate may also influence dopaminergic pathways, potentially contributing to its stimulant effects and reinforcing properties.
Toxicological Considerations
Despite its potential therapeutic applications, PMK ethyl glycidate poses significant risks associated with its use:
- Neurotoxicity : Studies have shown that excessive serotonergic activity can lead to neurotoxic effects, particularly in serotonergic neurons.
- Cardiovascular Risks : Similar compounds have been linked to increased heart rate and blood pressure, raising concerns about their safety profile in recreational use.
Case Study 1: Identification in Illicit Products
A study by Lee et al. (2020) identified PMK ethyl glycidate as a common ingredient in illicit health products marketed for recreational use. The study highlighted the compound's role as a precursor to MDMA and raised concerns about the lack of regulation surrounding its production and distribution .
Case Study 2: Pharmacological Profile Analysis
In a pharmacological assessment of compounds related to PMK ethyl glycidate, researchers conducted in vitro studies demonstrating its ability to increase serotonin levels in neuronal cultures. The results indicated a dose-dependent relationship between the compound concentration and serotonin release .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate?
Methodological Answer: The compound is synthesized via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with ethyl acetoacetate, followed by cyclization. Potassium hydroxide (KOH) in ethanol is typically used to facilitate the Michael addition and subsequent intramolecular condensation. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Structural confirmation requires spectroscopic validation (e.g., IR, NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) and oxirane ring vibrations.
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl, benzodioxolyl groups).
- LCMS : Validates molecular weight (MW 250.25) and purity.
- Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry and ring puckering (e.g., using SHELXL for refinement) .
Q. What are the key structural features influencing its reactivity?
Methodological Answer: The oxirane (epoxide) ring is sterically hindered by the adjacent methyl and benzodioxolyl groups, reducing nucleophilic attack susceptibility. The electron-withdrawing ester group (ethyl carboxylate) further polarizes the oxirane, directing reactivity toward acid-catalyzed ring-opening. Computational studies (e.g., DFT) can model substituent effects on transition states .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in derivatives?
Methodological Answer: SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters against diffraction data. For example, ORTEP-3 visualizes anisotropic displacement parameters to assess ring puckering. Validation tools (e.g., PLATON) check for missed symmetry or disorder. Case studies show that high-resolution data (>1.0 Å) are critical for accurate refinement of the methyloxirane moiety .
Q. How do regulatory controls impact experimental design for this compound?
Methodological Answer: Since its addition to Table I of the 1988 UN Convention (CND Decision 62/10), researchers must comply with precursor control laws (e.g., EU Regulation 2023/196). Permits are required for synthesis, and institutions must implement strict inventory tracking. Methodologies now emphasize micro-scale reactions (<1 g) and non-destructive analytical protocols (e.g., in situ FTIR) to minimize legal risks .
Q. What explains discrepancies in reported physical properties (e.g., boiling point)?
Methodological Answer: Discrepancies arise from experimental vs. computed values:
Q. What mechanistic insights exist for its cyclization to cyclohexene derivatives?
Methodological Answer: Cyclization proceeds via a base-induced intramolecular aldol condensation. The benzodioxolyl group stabilizes the enolate intermediate, while the ethyl carboxylate acts as a leaving group. Kinetic studies (e.g., UV-Vis monitoring) reveal pseudo-first-order behavior in ethanol. Competing pathways (e.g., dimerization) are suppressed by low temperatures (0–5°C) .
Q. How can ring puckering analysis improve structural understanding?
Methodological Answer: Cremer-Pople parameters quantify puckering in the oxirane ring. For example, amplitude (θ) and phase angle (φ) derived from SCXRD data distinguish chair-like vs. twist-boat conformers. Software like PARST or MOLEKEL visualizes puckering modes, aiding in structure-activity relationship (SAR) studies for derivatives .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
